molecular formula C17H14Cl2O4 B7762563 (2E)-3-{2-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid

(2E)-3-{2-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid

Cat. No.: B7762563
M. Wt: 353.2 g/mol
InChI Key: ABGRTTPDQCERDW-VOTSOKGWSA-N
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Description

This compound is a halogenated cinnamic acid derivative featuring a substituted phenyl ring with distinct functional groups:

  • 2-Chloro and 5-methoxy substituents on the phenyl ring.
  • A 2-chlorobenzyloxy group at the 4-position.

Structurally, the molecule integrates electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence its electronic properties and reactivity.

Properties

IUPAC Name

(E)-3-[2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O4/c1-22-15-8-11(6-7-17(20)21)14(19)9-16(15)23-10-12-4-2-3-5-13(12)18/h2-9H,10H2,1H3,(H,20,21)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGRTTPDQCERDW-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)O)Cl)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification of 2-Chloro-5-Methoxyphenol

The synthesis begins with 2-chloro-5-methoxyphenol, which undergoes nucleophilic aromatic substitution with 2-chlorobenzyl chloride. This reaction is typically conducted in a polar aprotic solvent (e.g., dimethylformamide) with a base such as potassium carbonate to deprotonate the phenolic hydroxyl group. The reaction proceeds at 80–100°C for 12–24 hours, yielding 4-[(2-chlorobenzyl)oxy]-2-chloro-5-methoxybenzene.

Formylation via Vilsmeier-Haack Reaction

The introduction of the aldehyde group is achieved through the Vilsmeier-Haack reaction. The etherified product is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by gradual warming to room temperature. The formylation occurs selectively at the para position relative to the methoxy group, producing 2-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde in 60–75% yield.

Analytical Data for Intermediate

  • Melting Point : 112–114°C

  • ¹H NMR (400 MHz, CDCl₃) : δ 10.35 (s, 1H, CHO), 7.52–7.45 (m, 2H, Ar-H), 7.38–7.30 (m, 2H, Ar-H), 6.95 (s, 1H, Ar-H), 5.25 (s, 2H, OCH₂), 3.88 (s, 3H, OCH₃).

Knoevenagel Condensation for α,β-Unsaturated Acid Formation

The pivotal step in synthesizing the target compound is the Knoevenagel condensation, which couples the aldehyde intermediate with malonic acid to form the acrylic acid moiety.

Reaction Conditions and Mechanism

In a typical procedure, 2-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde (1.0 equiv) is reacted with malonic acid (1.2 equiv) in pyridine or ethanol under reflux. A catalytic amount of piperidine (5–10 mol%) facilitates the deprotonation of malonic acid, generating a nucleophilic enolate. The enolate attacks the aldehyde carbonyl, followed by dehydration and decarboxylation to yield the (E)-configured α,β-unsaturated acid.

Optimized Parameters

  • Solvent : Ethanol (reflux, 80°C)

  • Time : 6–8 hours

  • Yield : 65–80%

Stereochemical Control

The (E)-configuration is favored due to conjugation between the carboxylic acid and the aromatic system, which stabilizes the transition state. The trans geometry is confirmed by a characteristic coupling constant (J = 15.8–16.2 Hz) between the vinyl protons in the ¹H NMR spectrum.

Alternative Synthetic Routes

Wittig Reaction Strategy

An alternative approach employs the Wittig reaction using a stabilized ylide. The aldehyde intermediate reacts with a phosphonium ylide derived from ethyl bromoacetate and triphenylphosphine. Subsequent hydrolysis of the ester intermediate with aqueous NaOH yields the acrylic acid. While this method offers moderate yields (50–60%), it requires stringent anhydrous conditions and generates stoichiometric phosphine oxide byproducts.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons reaction utilizes a phosphonate reagent (e.g., diethyl (carboxyethyl)phosphonate) to form the α,β-unsaturated acid. This method provides excellent stereoselectivity (E/Z > 95:5) but necessitates additional steps to prepare the phosphonate precursor.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals.

Analytical Data for Target Compound

  • Melting Point : 178–180°C

  • IR (KBr) : 3100–2500 cm⁻¹ (broad, O-H), 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.45 (s, 1H, COOH), 7.65 (d, J = 16.0 Hz, 1H, CH=), 7.50–7.40 (m, 4H, Ar-H), 6.95 (s, 1H, Ar-H), 6.35 (d, J = 16.0 Hz, 1H, CH=), 5.20 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 172.5 (COOH), 152.1 (C=O), 148.3 (C-O), 134.2–122.5 (Ar-C), 119.8 (CH=CH), 114.5 (OCH₂), 56.2 (OCH₃).

Industrial-Scale Production Insights

Patented methodologies emphasize solvent selection and crystallization techniques to enhance yield and purity. For instance, slurrying the crude product in acetonitrile at 0–5°C followed by vacuum filtration removes residual malonic acid and inorganic salts .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{2-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

  • Anticancer Activity : Research indicates that compounds similar to (2E)-3-{2-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid exhibit significant anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cells by modulating specific signaling pathways .
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens, which could lead to its use in developing new antimicrobial agents .

Agricultural Applications

  • Pesticide Development : The compound is being explored as a potential active ingredient in pesticide formulations due to its efficacy against certain pests and weeds. Its structural characteristics may enhance its effectiveness in agricultural settings .
  • Herbicide Formulation : There is ongoing research into the use of this compound as a herbicide. Its ability to disrupt plant growth processes could be harnessed for weed management strategies .

Materials Science Applications

  • Polymer Chemistry : The compound's acrylic acid functionality allows it to be utilized in the synthesis of polymers. These polymers can have applications in coatings, adhesives, and other materials requiring specific chemical properties .
  • Nanotechnology : Research is investigating the incorporation of this compound into nanomaterials for drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Agricultural Efficacy

Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations compared to untreated controls. This suggests potential for its use as an effective pesticide in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of (2E)-3-{2-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structural analogs and their properties are analyzed to contextualize the target compound’s characteristics:

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents/Modifications Biological/Physicochemical Notes Reference
(2E)-3-{2-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid 2-Cl, 5-OMe, 4-(2-Cl-benzyloxy) Discontinued; cinnamic acid scaffold
(2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid Cyclopentyloxy replaces benzyloxy Similar halogenation; altered lipophilicity
S7j (Triarylpyridinone inhibitor) 3-Cl, 5-(2-Cl-benzyloxy), 4-F; pyridinone core Protease inhibition; enhanced binding affinity
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol Trifluoromethyl, nitro groups Thyroid receptor (TRα) binding activity
Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]acrylate Methyl ester; 4-Cl-phenyl-hydroxymethyl Ester derivative; altered solubility
(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid 4-Ethoxy, 3-OMe Reduced halogenation; simpler substitution

Key Findings:

Substituent Effects on Bioactivity: The dual chlorine atoms in the target compound may enhance electrophilic character compared to non-halogenated analogs like (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid . S7j () shares the 2-chlorobenzyloxy group but incorporates a pyridinone ring and fluorine, which likely improve its protease inhibitory activity via hydrogen bonding and steric effects .

Receptor Binding Potential: Halogenated diphenyl ethers (e.g., 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol) exhibit TRα binding, suggesting the target compound’s chlorinated phenyl groups could similarly interact with hormone receptors .

Ester derivatives () trade the carboxylic acid for a methyl ester, enhancing membrane permeability but requiring hydrolysis for activation .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves Ullmann or Suzuki coupling for the benzyloxy group, analogous to procedures for S7j () .

Research Implications and Gaps

  • Biological Activity: While halogenated cinnamic acids are known for antimicrobial and anti-inflammatory properties, the target compound’s specific activity remains underexplored. Comparative studies with S7j and TRα-binding analogs are warranted.
  • Structural Optimization: Cyclopentyloxy and pyridinone variants demonstrate the impact of substituent flexibility and heterocyclic cores on target engagement, guiding future derivatization .

Biological Activity

The compound (2E)-3-{2-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid , a derivative of cinnamic acid, has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₈H₁₈Cl₂O₃
  • Molar Mass : 357.787 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies indicate that derivatives of chlorinated cinnamic acids exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related study found that certain derivatives showed submicromolar activity against these pathogens, which is promising for developing new antibiotics .
  • Anticancer Activity
    • Research has demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For example, certain cinnamic acid derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle proteins . The specific compound discussed here is hypothesized to exhibit similar effects due to its structural characteristics.
  • Anti-inflammatory Effects
    • Compounds derived from cinnamic acid are known for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways . This suggests potential therapeutic applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Biological ActivityFindings
AntimicrobialEffective against S. aureus and MRSA; submicromolar activity reported in related studies.
AnticancerInduces apoptosis in cancer cells; inhibits proliferation through multiple pathways.
Anti-inflammatoryInhibits COX enzymes; reduces pro-inflammatory cytokine production.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on a series of chlorinated cinnamic acid derivatives highlighted that those with increased lipophilicity showed enhanced antibacterial efficacy. The specific compound under review was part of a broader investigation into structure-activity relationships (SAR) that aimed to optimize antimicrobial properties .
  • Cytotoxicity Assessment :
    In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines compared to primary mammalian cells. The results indicated that while some derivatives exhibited potent anticancer activity, they maintained low cytotoxicity towards normal cells, making them suitable candidates for further development .
  • Mechanistic Insights :
    Investigations into the mechanism of action revealed that similar compounds could inhibit key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways . This suggests that this compound may operate through analogous mechanisms.

Q & A

Basic: What are the established synthetic routes for (2E)-3-{2-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
A common synthetic approach involves a multi-step condensation reaction starting with substituted benzaldehyde derivatives. For example, reacting 2-chloro-4-hydroxy-5-methoxybenzaldehyde with 2-chlorobenzyl bromide to introduce the benzyloxy group, followed by a Knoevenagel condensation with malonic acid to form the acrylic acid moiety . Optimization strategies include:

  • Catalyst Selection: Use piperidine or pyridine as catalysts for the Knoevenagel step to enhance reaction efficiency.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Control: Maintain 80–100°C during condensation to balance reaction rate and side-product formation.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy:
    • ¹H NMR: Look for vinyl proton signals (δ 6.2–7.5 ppm, doublet of doublets) and aromatic protons (δ 6.8–7.8 ppm, integrating for substitution patterns).
    • ¹³C NMR: Confirm the acrylic acid carbonyl (δ ~170 ppm) and aryl ether carbons (δ 60–70 ppm) .
  • IR Spectroscopy: Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-O-C (1250–1050 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 319.03 (calculated for C₁₇H₁₃Cl₂O₄) .

Advanced: How do the positions of chlorine substituents and the methoxy group influence the compound's reactivity and interaction with biological targets?

Methodological Answer:

  • Steric and Electronic Effects:
    • The 2-chloro group on the benzyloxy moiety increases steric hindrance, potentially reducing enzymatic degradation.
    • 5-Methoxy enhances electron density in the aromatic ring, improving π-π stacking with hydrophobic protein pockets.
  • Biological Interactions:
    • Chlorine atoms may enhance binding to targets like cyclooxygenase-2 (COX-2) via halogen bonding, as seen in related thiazolidine derivatives .
    • Comparative studies with analogs lacking substituents (e.g., 3-(4-methoxyphenyl)acrylic acid) show reduced cytotoxicity, highlighting the necessity of chlorine for activity .

Advanced: How can researchers resolve contradictions in reported spectral data or biological activity results across different studies?

Methodological Answer:

  • Spectral Discrepancies:
    • Use X-ray crystallography (e.g., as in ) to confirm absolute configuration and compare with computational models (DFT calculations).
    • Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Biological Data Variability:
    • Standardize assay conditions (e.g., cell lines, incubation times) and use positive controls (e.g., COX-2 inhibitors for anti-inflammatory studies).
    • Reproduce experiments in triplicate and apply statistical analysis (ANOVA) to identify outliers .

Basic: What are the primary research applications of this compound in medicinal chemistry or chemical biology?

Methodological Answer:

  • Medicinal Chemistry:
    • Serves as a scaffold for COX-2 inhibitors due to structural similarity to diarylheterocycle-based drugs .
    • Explored for antiproliferative activity in cancer cell lines (e.g., MCF-7), with IC₅₀ values compared to cisplatin .
  • Chemical Biology:
    • Used as a fluorescent probe (derivatized with benzothiazole groups) for tracking intracellular ROS levels .

Advanced: What strategies are recommended for designing derivatives to enhance selectivity while maintaining efficacy?

Methodological Answer:

  • Structural Modifications:
    • Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to improve target affinity.
    • Replace the methoxy group with sulfonamide to enhance solubility and bioavailability .
  • Computational Screening:
    • Perform molecular docking (AutoDock Vina) against COX-2 (PDB: 5KIR) to predict binding modes.
    • Prioritize derivatives with lower binding energies (< -8 kcal/mol) for synthesis .
  • In Vitro Testing:
    • Evaluate selectivity via kinase profiling assays (e.g., Eurofins KinaseScan) to rule off-target effects .

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